molecular formula C23H28ClN3O5S B1671678 Glyburide CAS No. 10238-21-8

Glyburide

Cat. No. B1671678
CAS RN: 10238-21-8
M. Wt: 494 g/mol
InChI Key: ZNNLBTZKUZBEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyburide is an oral diabetes medicine that helps control blood sugar levels. It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glyburide is a sulfonylurea used in the treatment of non-insulin dependent diabetes mellitus .


Synthesis Analysis

Glyburide crystals, ranging from 237.6 to 4473 nm were prepared successfully by jet milling and media milling . A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, with enhanced solubility and dissolution rate in vitro .


Chemical Reactions Analysis

Glyburide is primarily metabolized in the liver through cytochrome-P450 (CYP)-mediated oxidative pathways . Glyburide stimulates insulin secretion through the closure of ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations .


Physical And Chemical Properties Analysis

Glyburide is a white, crystalline compound, formulated as tablets of 1.25 mg, 2.5 mg, and 5 mg strengths for oral administration . Glyburide has extremely poor aqueous solubility and resulting low bioavailability .

Scientific Research Applications

Glyburide and Cardiovascular Events

A comprehensive study highlighted Glyburide's association with hypoglycemia but not with an increased risk of cardiovascular events, death, or weight gain compared to other secretagogues, making it a significant subject of study in diabetes management and its cardiovascular implications (Gangji et al., 2007).

Transplacental Transfer and Gestational Diabetes

Research on Glyburide's transplacental transfer provides insights into its use in gestational diabetes. It demonstrates low transfer to fetal circulation, a crucial factor for its selection in treating gestational diabetes mellitus (GDM) (Nanovskaya et al., 2006).

Improvement in Solubility

Studies have explored the enhancement of Glyburide's dissolution using solid dispersion and lyophilization techniques. Such research is vital for improving the drug's bioavailability and efficacy (Betageri & Makarla, 1995).

Adverse Pregnancy Outcomes

Research comparing Glyburide with insulin in managing GDM has provided valuable data on potential adverse outcomes, contributing to the ongoing evaluation of Glyburide's safety and efficacy in pregnancy (Camelo Castillo et al., 2015).

Placental Glucose Transporter Expression

A study has shown that Glyburide treatment in GDM is associated with increased placental glucose transporter 1 expression, offering insights into its impact on fetal growth and development (Díaz et al., 2017).

Chronic Therapy Effects

Investigations into the chronic administration of Glyburide on plasma insulin and proinsulin levels shed light on its long-term impacts on glucose metabolism, essential for understanding its therapeutic potential and limitations (Duckworth et al., 1972).

Comparative Studies with Insulin

Several studies comparing Glyburide to insulin in GDM treatment highlight its efficacy, safety, and potential advantages and disadvantages, contributing significantly to the decision-making process in clinical settings (Dornhorst, 2001).

Glyburide Metabolism

Research on the metabolism of Glyburide by hepatic and placental microsomes provides essential insights into its pharmacokinetics, influencing dosing strategies and understanding its safety profile (Ravindran et al., 2006).

Safety And Hazards

You should not use glyburide if you are being treated with bosentan (Tracleer), or if you have diabetic ketoacidosis. Before taking glyburide, tell your doctor if you are allergic to sulfa drugs, if you have been using insulin or chlorpropamide (Diabinese), or if you have hemolytic anemia (a lack of red blood cells), an enzyme deficiency (G6PD), a nerve disorder, liver disease, or kidney disease .

Future Directions

Efficient ternary solid dispersions of glyburide were successfully prepared by F and SE methods. Solid dispersions prepared by SE, in addition to increasing the dissolution properties and the possibility of improving the bioavailability of the drug, showed acceptable long-term physical stability with remarkably improved flowability and compressibility features .

properties

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037237
Record name Glybenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glyburide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.06e-03 g/L
Record name Glyburide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Glyburide belongs to a class of drugs known as sulfonylureas. These drugs act by closing ATP-sensitive potassium channels on pancreatic beta cells. The ATP-sensitive potassium channels on beta cells are known as sulfonylurea receptor 1 (SUR1). Under low glucose concentrations, SUR1 remains open, allowing for potassium ion efflux to create a -70mV membrane potential. Normally SUR1 closes in response to high glucose concentrations, the membrane potential of the cells becomes less negative, the cell depolarizes, voltage gated calcium channels open, calcium ions enter the cell, and the increased intracellular calcium concentration stimulates the release of insulin containing granules. Glyburide bypasses this process by forcing SUR1 closed and stimulating increased insulin secretion.
Record name Glyburide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glyburide

CAS RN

10238-21-8
Record name Glibenclamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10238-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyburide [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyburide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glyburide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glybenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glibenclamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYBURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6K58TVWC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyburide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169 - 170 °C
Record name Glyburide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glyburide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyburide
Reactant of Route 2
Reactant of Route 2
Glyburide
Reactant of Route 3
Reactant of Route 3
Glyburide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Glyburide
Reactant of Route 5
Reactant of Route 5
Glyburide
Reactant of Route 6
Reactant of Route 6
Glyburide

Citations

For This Compound
40,600
Citations
…, Glyburide/Metformin Initial Therapy Study … - Diabetes, Obesity …, 2002 - Wiley Online Library
… with glyburide/metformin tablets is superior to monotherapy with each component agent. … placebo, glyburide 2.5 mg, metformin 500 mg, glyburide/metformin 1.25/250 mg, or glyburide/…
Number of citations: 195 dom-pubs.onlinelibrary.wiley.com
AS Gangji, T Cukierman, HC Gerstein… - Diabetes …, 2007 - Am Diabetes Assoc
… compared glyburide with insulin. Because of the unique pharmacokinetic and pharmacodynamic properties of glyburide, we prespecified a subgroup analysis comparing glyburide with …
Number of citations: 455 diabetesjournals.org
L Blonde, J Wogen, C Kreilick… - Diabetes, Obesity and …, 2003 - Wiley Online Library
… glyburide/metformin tablets and 471 taking glyburide co‐administered with metformin. Glyburide… were smaller for both glyburide/metformin tablets and glyburide co‐administered with …
Number of citations: 115 dom-pubs.onlinelibrary.wiley.com
L Blonde, J Rosenstock, AD Mooradian… - Diabetes, Obesity …, 2002 - Wiley Online Library
… HbA 1c by 1.7% more than did glyburide alone (p < 0.001), and … lower in both glyburide/metformin groups than in the glyburide (−2.8 … of hypoglycaemia while taking glyburide/metformin. …
Number of citations: 100 dom-pubs.onlinelibrary.wiley.com
GCKW Koh, RR Maude, MF Schreiber… - Clinical Infectious …, 2011 - academic.oup.com
… but that this survival advantage was confined to those patients taking glyburide prior to the onset of infection. We hypothesized that glyburide was modulating the immune response to B. …
Number of citations: 124 academic.oup.com
CJ Kremer, P Duff - American journal of obstetrics and gynecology, 2004 - Elsevier
… This study was undertaken to evaluate the effectiveness of glyburide in patients with … control with glyburide. Secondary endpoints included the range in dose of glyburide, frequency of …
Number of citations: 157 www.sciencedirect.com
AJ Garber, DS Donovan Jr, P Dandona… - The Journal of …, 2003 - academic.oup.com
… /metformin tablets provided glycemic control superior to that of glyburide 1 or metformin … therapy with glyburide/metformin tablets compared with traditional glyburide or metformin …
Number of citations: 158 academic.oup.com
T Marbury, WC Huang, P Strange, H Lebovitz - Diabetes research and …, 1999 - Elsevier
… Glyburide patients received a starting dose of 2.5 mg before breakfast and placebo before lunch and dinner. Glyburide … safer than that provided by glyburide. The glucose-lowering effect …
Number of citations: 248 www.sciencedirect.com
T Rydberg, A Jönsson, M Røder, A Melander - Diabetes care, 1994 - Am Diabetes Assoc
OBJECTIVE To assess the hypoglycemie effect and the insulin-releasing effect of the main glyburide (glibenclamide) metabolites 4-trans-hydroxy-glibenclamide (Ml) and 3-cis-hydroxy-…
Number of citations: 156 diabetesjournals.org
SE Kahn, SM Haffner, MA Heise… - … England Journal of …, 2006 - Mass Medical Soc
… We evaluated rosiglitazone, metformin, and glyburide as initial treatment for recently … , as compared with metformin or glyburide. Prespecified secondary outcomes were levels of fasting …
Number of citations: 002 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.